molecular formula C7H14ClNO2 B1456296 (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride CAS No. 206438-31-5

(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Cat. No. B1456296
M. Wt: 179.64 g/mol
InChI Key: BAFGFLVLZUVHIL-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride” is a chemical compound. It is an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of “(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride” is C8H16ClNO2. The molecular weight is 193.67 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride” include a molecular weight of 193.67 g/mol . The compound appears as a white to off-white solid . Unfortunately, specific details such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Ethylene Inhibition and Plant Growth Regulation

1-Methylcyclopropene (1-MCP) is extensively studied for its ability to inhibit ethylene action in plants, offering significant advances in the preservation of fruits, vegetables, and floriculture crops. Effective concentrations are low, and the compound has been applied in various conditions to extend shelf life and maintain quality post-harvest (Blankenship & Dole, 2003).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, play a crucial role in the flavor profile of many foods. The production and breakdown pathways of these compounds, including 2-methyl propanal and 2- and 3-methyl butanal, are critical for the development of desired flavor characteristics in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Antitumor Efficacy of FTY720

2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) demonstrates preclinical antitumor efficacy in several cancer models, highlighting the potential for cyclopropyl-containing compounds in therapeutic applications beyond their initial use. This indicates the involvement of S1PR-independent mechanisms distinct from its known immunosuppressive properties (Zhang et al., 2013).

Metabolic Fate and Toxicity

The metabolism and toxicity of 2-methylpropene (isobutene), a related compound, have been reviewed to understand its fate and impact on health. This work emphasizes the importance of metabolic pathways in determining the safety and toxicity of such compounds, which can be relevant when considering similar structures (Cornet & Rogiers, 1997).

Neuroprotection and Brain Injury

Research on neuroprotective targets post-traumatic brain injury has explored compounds including N-methyl-D-aspartic acid and α-amino-3-hydroxy-methyl-4-isoxazolyl-propionic acid receptor antagonists, suggesting the potential therapeutic value of structurally complex amino acids in neurological conditions (Wang et al., 2006).

properties

IUPAC Name

methyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFGFLVLZUVHIL-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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